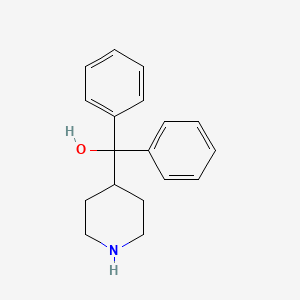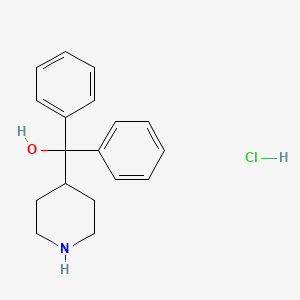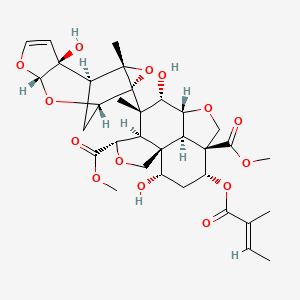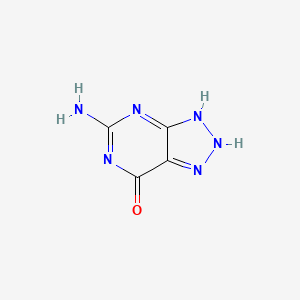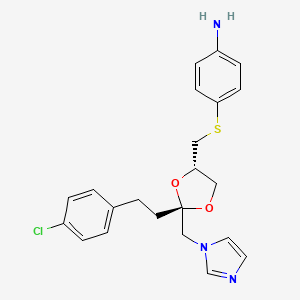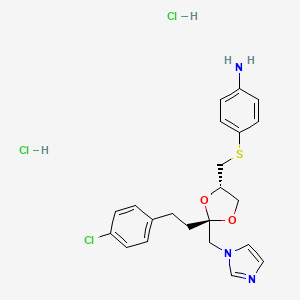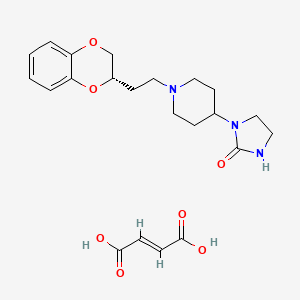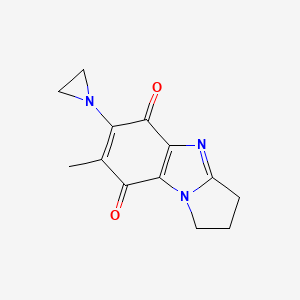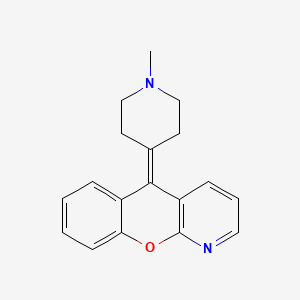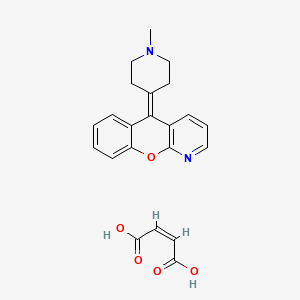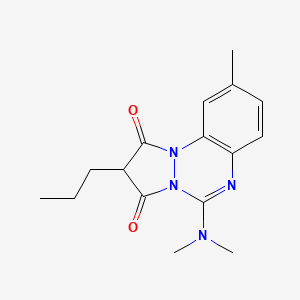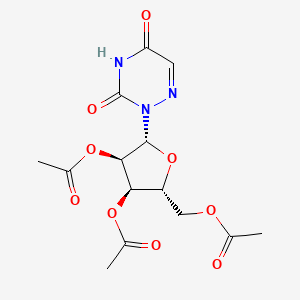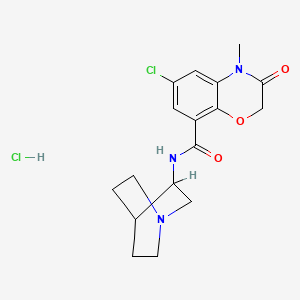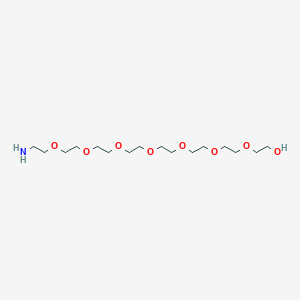
Amino-PEG8-alcohol
Overview
Description
Amino-PEG8-alcohol, also known as NH2-PEG8-OH, is a polyethylene glycol (PEG) linker that consists of an amino (NH2) and a hydroxyl group (OH) . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc. The OH group enables further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
Amino-PEG8-alcohol contains a total of 59 bonds; 24 non-H bonds, 22 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 7 ethers (aliphatic) .Chemical Reactions Analysis
The amine group in Amino-PEG8-alcohol is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The OH group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
Amino-PEG8-alcohol has a molecular weight of 369.5 . It is soluble in water, DMSO, DCM, and DMF . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
1. N-Alkylation of Functionalized Amines
- Application Summary: Amino-PEG8-alcohol is used in the N-alkylation of functionalized amines with alcohols. This process is key in modern organic synthesis, especially in the synthesis of bio-active chemicals and pharmaceuticals .
- Methods of Application: The reaction was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2. The mixed photocatalytic system enabled the rapid N-alkylation of pharmaceutically relevant molecules .
- Results or Outcomes: The process enabled the selective mono- and di-alkylation of primary amines, and the non-symmetrical dialkylation of primary amines to hetero-substituted tertiary amines .
2. Bioconjugation Applications
- Application Summary: Amino-PEG8-alcohol is used in the preparation of a heterobifunctional polyethylene glycol (PEG) derivative possessing both “click” and electrophilic functionalities. This PEG derivative is used in bioconjugation applications .
- Methods of Application: A dibenzyl-protected amine functional initiator was used to prepare high purity amino-PEG-alcohol by the polymerization of ethylene oxide. Subsequent chain-end modification of the heterobifunctional PEG afforded the desired N-hydroxy succinimidyl-PEG-azide derivative .
- Results or Outcomes: This PEG derivative allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed .
3. Ultra-bright Raman Dots for Multiplexed Optical Imaging
- Application Summary: Amino-PEG8-alcohol is used in the preparation of ultra-bright Raman dots for multiplexed optical imaging .
- Methods of Application: The amine group of Amino-PEG8-alcohol reacts with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The OH group enables further derivatization or replacement with other reactive functional groups .
- Results or Outcomes: The resulting Raman dots provide a powerful tool for multiplexed optical imaging .
4. Penetration Enhancers
- Application Summary: Amino-PEG8-alcohol is used as a penetration enhancer in various types of formulations, such as parenteral, topical, ophthalmic, oral and rectal formulations .
- Methods of Application: Keeping constant the number of C atoms of the hydrophobic chain, polar head group and the loaded concentration of nonionic surfactants in the plasters, PEG8-monooleate influenced significantly the ketoprofen skin permeation .
- Results or Outcomes: The use of Amino-PEG8-alcohol as a penetration enhancer resulted in significant improvement in the permeation of ketoprofen .
5. Polymer of Ethylene Oxide
- Application Summary: Amino-PEG8-alcohol is used in the preparation of polymers of ethylene oxide, also known as poly (oxyethylene) (POE) or poly (ethylene oxide) (PEO). These polymers are available in a range of molecular weights and are used in various applications due to their multifunctional properties .
- Methods of Application: PEGs are manufactured by the polymerisation of ethylene oxide (EO) with water, monoethylene glycol or diethylene glycol, under alkaline conditions .
- Results or Outcomes: The resulting polymers have a wide range of applications due to their physicochemical characteristics. They can penetrate into the intercellular regions of the stratum corneum, increase the fluidity and solubilise lipid components as well as bind to keratin filaments causing a disruption within corneocytes .
6. Preparation of Ultra-bright Raman Dots
- Application Summary: Amino-PEG8-alcohol is used in the preparation of ultra-bright Raman dots for multiplexed optical imaging .
- Methods of Application: The amine group of Amino-PEG8-alcohol reacts with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The OH group enables further derivatization or replacement with other reactive functional groups .
- Results or Outcomes: The resulting Raman dots provide a powerful tool for multiplexed optical imaging .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWYLEGXXDZPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG8-alcohol | |
CAS RN |
352439-37-3 | |
| Record name | 23-Amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352439-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



